N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c16-19(17,13-2-1-7-18-13)15-9-10-3-6-12(14-8-10)11-4-5-11/h1-3,6-8,11,15H,4-5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTQBLWSWQAWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide typically involves the following steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of the 6-cyclopropylpyridin-3-ylmethyl derivative. This can be achieved through a series of reactions starting from commercially available pyridine derivatives.
Sulfonamide Formation: The thiophene-2-sulfonamide moiety is introduced through a sulfonation reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the sulfonamide group.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.
Scientific Research Applications
N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is being investigated as a potential anti-cancer drug due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and enzymes.
Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes involved in cell cycle regulation. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells, leading to their apoptosis (programmed cell death). The exact pathways and molecular targets are still under investigation, but initial studies suggest its potential as a cyclin-dependent kinase inhibitor.
Comparison with Similar Compounds
Similar Compounds
Flavopiridol: Another cyclin-dependent kinase inhibitor with a different chemical structure but similar biological activity.
Uniqueness
N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide is unique due to its specific structural features, such as the cyclopropyl group and the thiophene-2-sulfonamide moiety. These features contribute to its distinct pharmacological profile and potential therapeutic applications.
Biological Activity
N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer agent. This compound's unique structure, featuring a cyclopropyl group and thiophene moiety, contributes to its pharmacological properties.
The synthesis of this compound typically involves two main steps:
- Formation of the Pyridine Derivative : Starting from commercially available pyridine derivatives, the 6-cyclopropylpyridin-3-ylmethyl derivative is synthesized.
- Sulfonamide Formation : The thiophene-2-sulfonamide moiety is introduced through a sulfonation reaction.
The compound can undergo various chemical reactions, including oxidation and substitution, which can modify its biological activity. Table 1 summarizes the key chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O2S2 |
| Molecular Weight | 286.39 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in cell cycle regulation. Initial studies suggest it may act as a cyclin-dependent kinase (CDK) inhibitor , which is crucial for cancer cell proliferation. By inhibiting CDKs, the compound can induce apoptosis in cancer cells, thereby potentially serving as an anti-cancer therapeutic agent .
Biological Activity and Case Studies
Recent research has highlighted the compound's efficacy against various cancer cell lines. For instance, studies have shown that it effectively inhibits the growth of breast cancer cells by targeting CDK5, a kinase implicated in cell cycle progression .
Case Study: Inhibition of CDK5
In a high-throughput screening (HTS) study, this compound demonstrated moderate potency against CDK5. The binding mode was characterized using X-ray crystallography, revealing an unusual interaction with the hinge region of the enzyme via a water molecule .
Comparative Analysis with Similar Compounds
To understand its unique position within pharmacological applications, it is essential to compare this compound with other known CDK inhibitors such as Flavopiridol.
| Compound Name | Mechanism of Action | Potency Against CDKs |
|---|---|---|
| This compound | CDK5 Inhibitor | Moderate |
| Flavopiridol | Broad-spectrum CDK Inhibitor | High |
Q & A
Q. What are the key structural features of N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide, and how do they influence its reactivity?
The compound contains a thiophene-2-sulfonamide core linked to a pyridine ring substituted with a cyclopropyl group. The sulfonamide group (-SO₂NH-) provides hydrogen-bonding capability, while the cyclopropyl substituent introduces steric constraints and potential ring-strain effects. The pyridine moiety may participate in π-π stacking or act as a weak base. Structural analogs (e.g., in and ) show that substitutions on the pyridine or thiophene rings significantly alter binding affinity and solubility .
Q. What experimental techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy to confirm regiochemistry and purity (e.g., ¹H and ¹³C NMR as in ).
- X-ray crystallography to resolve intramolecular interactions (e.g., hydrogen bonds and disorder observed in ).
- High-resolution mass spectrometry (HRMS) for molecular weight validation (see for methodology).
- HPLC to assess purity (>95% is typical for research-grade compounds, as noted in ).
Q. How can researchers optimize the synthesis of this compound?
A general approach involves:
Sulfonamide coupling : Reacting thiophene-2-sulfonyl chloride with a pyridine-derived amine (e.g., 6-cyclopropylpyridin-3-ylmethanamine).
Purification : Use column chromatography or recrystallization (see for yield optimization strategies).
Troubleshooting : If yields are low, consider using tertiary amine bases (e.g., 3-picoline) to accelerate coupling, as described in for similar sulfonamides .
Advanced Research Questions
Q. How do structural modifications impact biological activity? Insights from SAR studies.
highlights that replacing the benzene ring in sulfonamides with a thiophene (as in this compound) enhances selectivity for certain targets, likely due to reduced steric hindrance and improved electronic properties. Substitutions on the pyridine ring (e.g., cyclopropyl in this case) can modulate lipophilicity and metabolic stability. For example, fluorinated analogs ( ) show altered binding kinetics due to electronegativity effects .
Q. How should researchers address contradictory data in crystallographic or binding studies?
- Disorder in crystal structures : reports conformational disorder in sulfonamide derivatives, which can complicate structural interpretations. Use multiple crystallization conditions and validate with computational modeling (e.g., density functional theory).
- Binding affinity discrepancies : Compare assays under standardized conditions (pH, temperature). For example, ’s ligand-receptor data may conflict with solution-phase studies due to solvation effects .
Q. What are the challenges in designing analogs for target-specific applications?
- Selectivity : The thiophene sulfonamide scaffold may interact with off-target proteins (e.g., carbonic anhydrases). Introduce steric bulk (e.g., cyclopropyl) or polar groups to reduce promiscuity (see for analogous strategies in medicinal chemistry) .
- Metabolic stability : Cyclopropyl groups can improve resistance to oxidative metabolism, but may reduce solubility. Balance lipophilicity using logP calculations and in vitro ADME assays .
Q. How can interdisciplinary applications (e.g., material science) be explored?
suggests thiophene sulfonamides have potential in organic electronics due to their conjugated π-systems. Investigate:
- Charge transport properties : Via cyclic voltammetry to determine HOMO/LUMO levels.
- Optoelectronic applications : Test thin-film morphology using atomic force microscopy (AFM) .
Methodological Guidelines
8. Best practices for reproducibility in synthesis and characterization:
- Document reaction conditions meticulously (solvent, temperature, equivalents) as per ’s experimental templates.
- Use internal standards in NMR (e.g., tetramethylsilane) and validate crystallographic data with tools like PLATON () .
9. Strategies for resolving synthetic impurities:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
